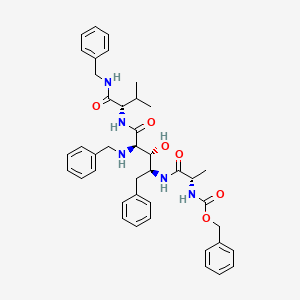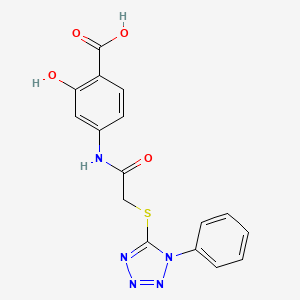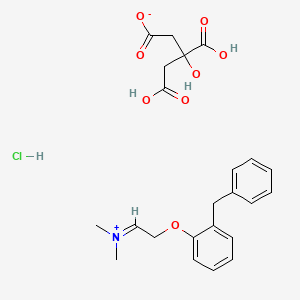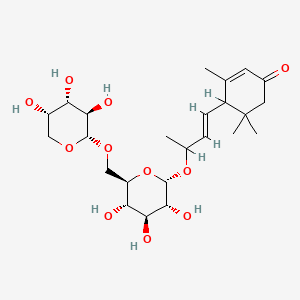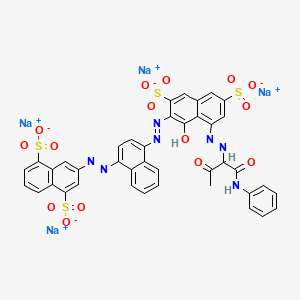
Tetrasodium 3-((4-((8-((1-((anilino)carbonyl)-2-oxopropyl)azo)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)naphthyl)azo)naphthalene-1,5-disulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrasodium 3-((4-((8-((1-((anilino)carbonyl)-2-oxopropyl)azo)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)naphthyl)azo)naphthalene-1,5-disulphonate is a complex organic compound known for its vibrant color and extensive use in various industries. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) that link aromatic rings. Azo dyes are widely used due to their stability and ability to produce a wide range of colors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 3-((4-((8-((1-((anilino)carbonyl)-2-oxopropyl)azo)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)naphthyl)azo)naphthalene-1,5-disulphonate involves multiple steps. The process typically starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The compound is then purified through crystallization or other separation techniques to remove any impurities.
化学反应分析
Types of Reactions
Tetrasodium 3-((4-((8-((1-((anilino)carbonyl)-2-oxopropyl)azo)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)naphthyl)azo)naphthalene-1,5-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium dithionite. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo bonds typically yields aromatic amines, while oxidation can produce various oxidized derivatives.
科学研究应用
Tetrasodium 3-((4-((8-((1-((anilino)carbonyl)-2-oxopropyl)azo)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)naphthyl)azo)naphthalene-1,5-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize results.
Biology: Employed in staining techniques to highlight specific structures in biological samples.
Medicine: Investigated for its potential use in diagnostic assays and as a marker in medical imaging.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of inks and paints.
作用机制
The mechanism of action of tetrasodium 3-((4-((8-((1-((anilino)carbonyl)-2-oxopropyl)azo)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)naphthyl)azo)naphthalene-1,5-disulphonate involves its interaction with various molecular targets. The azo groups in the compound can form stable complexes with metal ions, which can affect the compound’s color and stability. Additionally, the aromatic rings can participate in π-π interactions with other aromatic compounds, influencing the compound’s behavior in different environments.
相似化合物的比较
Similar Compounds
- Tetrasodium 5-(acetylamino)-3-[[4-[[3,5-dimethyl-4-[(8-sulphonato-2-naphthyl)azo]phenyl]azo]-2-ethoxy-6-sulphonato-1-naphthyl]azo]-4-hydroxynaphthalene-2,7-disulphonate
- Tetrasodium 3-((4-((4-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1,5-disulphonate
Uniqueness
Tetrasodium 3-((4-((8-((1-((anilino)carbonyl)-2-oxopropyl)azo)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)naphthyl)azo)naphthalene-1,5-disulphonate is unique due to its specific structure, which imparts distinct color properties and stability. The presence of multiple azo groups and sulphonate functionalities enhances its solubility and interaction with various substrates, making it highly versatile for different applications.
属性
CAS 编号 |
94134-51-7 |
|---|---|
分子式 |
C40H25N7Na4O15S4 |
分子量 |
1063.9 g/mol |
IUPAC 名称 |
tetrasodium;5-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-3-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C40H29N7O15S4.4Na/c1-21(48)37(40(50)41-23-8-3-2-4-9-23)46-45-32-20-25(63(51,52)53)16-22-17-35(66(60,61)62)38(39(49)36(22)32)47-44-31-15-14-30(26-10-5-6-11-27(26)31)43-42-24-18-29-28(34(19-24)65(57,58)59)12-7-13-33(29)64(54,55)56;;;;/h2-20,37,49H,1H3,(H,41,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4 |
InChI 键 |
KBRYLTBCMXFYQO-UHFFFAOYSA-J |
规范 SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC7=C(C=CC=C7S(=O)(=O)[O-])C(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


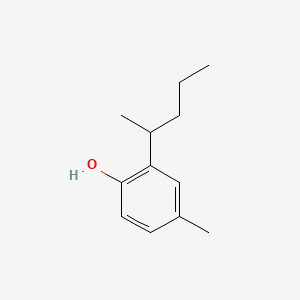
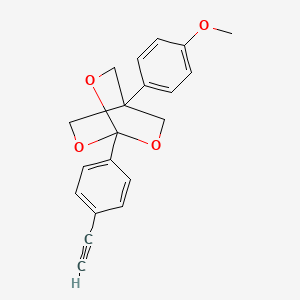
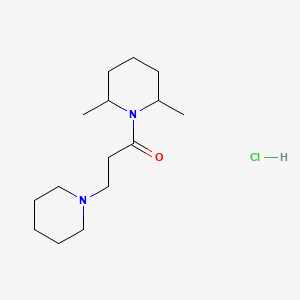
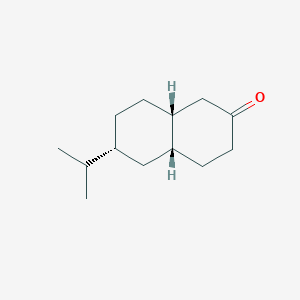
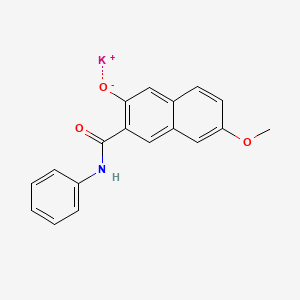
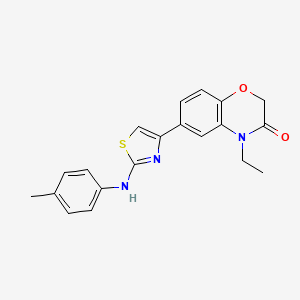
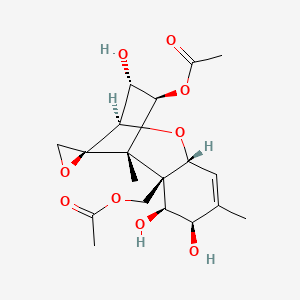
![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] hexanoate](/img/structure/B12731392.png)
